molecular formula C8H7BrN2 B184065 6-Bromo-5-methylimidazo[1,2-a]pyridine CAS No. 116355-19-2

6-Bromo-5-methylimidazo[1,2-a]pyridine

Cat. No. B184065
M. Wt: 211.06 g/mol
InChI Key: UGRZKLCCPTTZKM-UHFFFAOYSA-N
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Description

6-Bromo-5-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C9H7BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can then react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methylimidazo[1,2-a]pyridine is characterized by a fused bicyclic 5,6 heterocycle . The structure was established based on X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These trihalides can then be converted into 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-5-methylimidazo[1,2-a]pyridine and its derivatives play a significant role in the field of organic synthesis and chemical reactions. For instance, the halogenation of imidazo[4,5-b]pyridines, closely related to 6-bromo-5-methylimidazo[1,2-a]pyridine, exhibits different pathways depending on acetic acid concentration, leading to various brominated products (Yutilov et al., 2005). Additionally, methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines have been developed, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis (Shaabani et al., 2006).

Biological Activities

Research has explored the biological activities of imidazo[1,2-a]pyridine derivatives. For instance, the antibacterial potency of these derivatives has been evaluated, showing remarkable activities against certain bacteria (Althagafi & Abdel‐Latif, 2021). Furthermore, studies have synthesized new polyheterocyclic ring systems derived from imidazo[1,2-a]pyridines, which have shown promising in vitro antibacterial properties (Abdel‐Latif et al., 2019).

Pharmacological Applications

In the realm of pharmacology, imidazo[1,2-a]pyridine compounds have been evaluated for their anti-hepatitis B virus activity. Some derivatives have shown effectiveness in inhibiting the replication of HBV DNA, suggesting potential applications in antiviral therapies (Chen et al., 2011). Additionally, the anti-inflammatory and analgesic activities of related compounds have been investigated, with certain derivatives exhibiting significant activity (Chamakuri et al., 2016).

Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyridine scaffold has been recognized for its extensive applications in medicinal chemistry. It has been represented in various marketed preparations and has been the focus of structural modifications to develop novel therapeutic agents, indicating its broad potential in drug development (Deep et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 6-Bromo-5-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds are of interest in the development of new TB drugs .

properties

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRZKLCCPTTZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283095
Record name 6-Bromo-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methylimidazo[1,2-a]pyridine

CAS RN

116355-19-2
Record name 6-Bromo-5-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116355-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Endoori, KC Gulipalli, S Bodige… - Journal of …, 2021 - Wiley Online Library
A novel series of imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives were designed, synthesized, and evaluated for their anticancer activity against two different human cancer …
Number of citations: 13 onlinelibrary.wiley.com
AJ DeAngelis, PG Gildner, R Chow… - The Journal of organic …, 2015 - ACS Publications
Two new classes of highly active yet air- and moisture-stable π-R-allylpalladium complexes containing bulky biaryl- and bipyrazolylphosphines with extremely broad ligand scope have …
Number of citations: 158 pubs.acs.org

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